
rac-(1R,2S)-2-ethenylcyclobutane-1-carboxylic acid, trans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,2S)-2-ethenylcyclobutane-1-carboxylic acid, trans: is a chiral compound with significant interest in various fields of chemistry and industry. This compound features a cyclobutane ring with an ethenyl group and a carboxylic acid group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2S)-2-ethenylcyclobutane-1-carboxylic acid, trans can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization, can yield the desired compound . Another method includes the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as preparative-scale chromatography and crystallization-based methods are employed to separate and purify the racemic mixture .
Chemical Reactions Analysis
Types of Reactions: rac-(1R,2S)-2-ethenylcyclobutane-1-carboxylic acid, trans undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the ethenyl and carboxylic acid groups, which are reactive under different conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the ethenyl group to form corresponding carboxylic acids or ketones.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the carboxylic acid group to alcohols.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethenyl group can yield carboxylic acids, while reduction of the carboxylic acid group can produce alcohols.
Scientific Research Applications
rac-(1R,2S)-2-ethenylcyclobutane-1-carboxylic acid, trans has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of rac-(1R,2S)-2-ethenylcyclobutane-1-carboxylic acid, trans involves its interaction with molecular targets through its functional groups. The ethenyl group can participate in π-π interactions, while the carboxylic acid group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
- rac-(1R,2S)-2-(Isopropoxycarbonyl)cyclohexane-1-carboxylic acid
- rac-(1R,2S)-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)cyclopropanecarboxylic acid
Uniqueness: rac-(1R,2S)-2-ethenylcyclobutane-1-carboxylic acid, trans is unique due to its specific combination of a cyclobutane ring with an ethenyl and carboxylic acid group. This structure imparts distinct reactivity and properties compared to other similar compounds, making it valuable for various applications in research and industry.
Properties
CAS No. |
79091-89-7 |
|---|---|
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
(1R,2S)-2-ethenylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C7H10O2/c1-2-5-3-4-6(5)7(8)9/h2,5-6H,1,3-4H2,(H,8,9)/t5-,6-/m1/s1 |
InChI Key |
ZMPDMVMEGRLDBH-PHDIDXHHSA-N |
Isomeric SMILES |
C=C[C@@H]1CC[C@H]1C(=O)O |
Canonical SMILES |
C=CC1CCC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



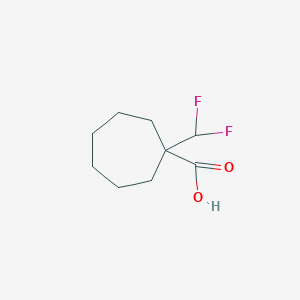
![2-Tert-butyl 7-methyl 1-cyano-2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate](/img/structure/B13553181.png)

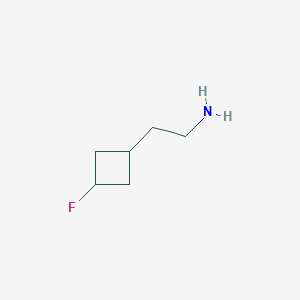
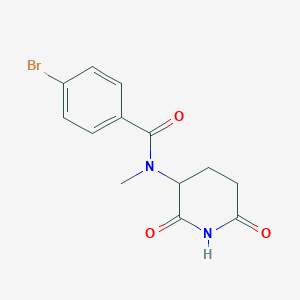
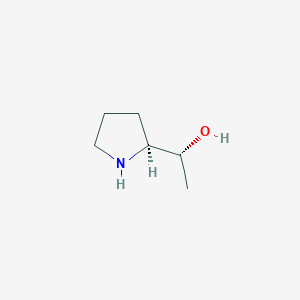
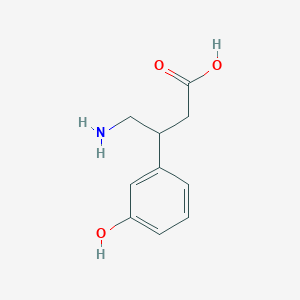
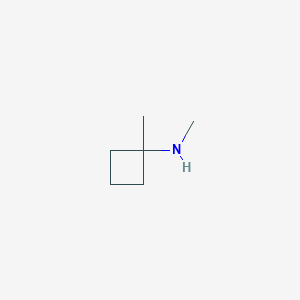
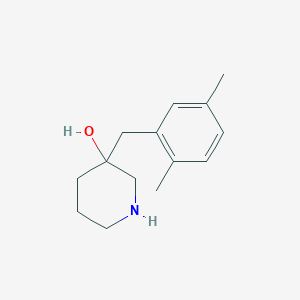
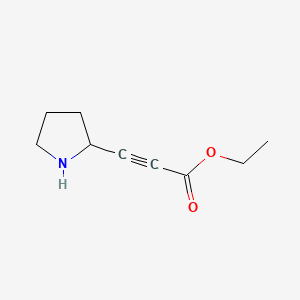


![2-[(6-Bromopyridin-2-yl)sulfonyl]acetic acid](/img/structure/B13553260.png)
